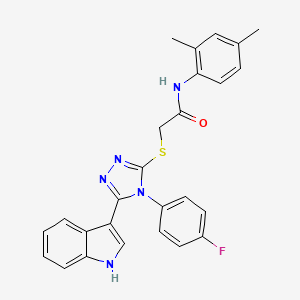

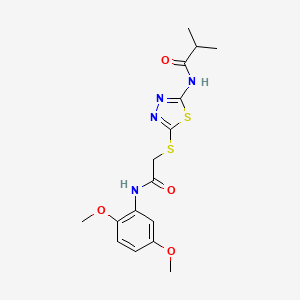

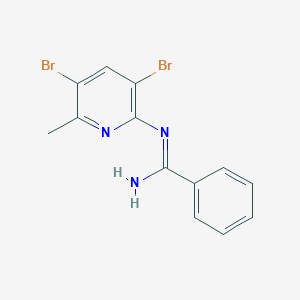

N-(2,4-dimethylphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole and its derivatives often involves the use of glyoxal and ammonia . For 1,2,4-triazole derivatives, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazole and its derivatives show a broad range of chemical reactions due to their amphoteric nature, i.e., they show both acidic and basic properties .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Potential Pesticides and Organic Compounds

Research has characterized N-derivatives of related compounds as potential pesticides through X-ray powder diffraction, offering insights into their structural properties and potential applications in agricultural science. This approach helps in understanding the chemical's role in pesticide development, contributing to safer and more effective pest control methods (Olszewska, Tarasiuk, & Pikus, 2011).

Cholinesterase Inhibition

A study on N-aryl derivatives of triazole compounds, including structural analogs of the specified chemical, demonstrated moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters (Riaz et al., 2020).

Antitumor Activity

Compounds bearing structural similarity to the specified chemical have been evaluated for antitumor activity, showing potential in cancer treatment. Such studies highlight the chemical's utility in synthesizing derivatives that could inhibit tumor cell proliferation and contribute to developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).

Structural Characterization

The structural characterization of compounds related to the specified chemical, through single crystal diffraction, has been conducted to understand their molecular geometry and interactions. This knowledge is crucial for designing molecules with specific properties and functions in various scientific applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antiplasmodial Properties

Research on N-(3-Trifluoroacetyl-indol-7-yl) Acetamides, related to the chemical , indicates potential antiplasmodial properties against Plasmodium falciparum, suggesting applications in malaria treatment. These findings provide a foundation for developing new antimalarial agents based on structural analogs of the specified compound (Mphahlele, Mmonwa, & Choong, 2017).

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN5OS/c1-16-7-12-22(17(2)13-16)29-24(33)15-34-26-31-30-25(32(26)19-10-8-18(27)9-11-19)21-14-28-23-6-4-3-5-20(21)23/h3-14,28H,15H2,1-2H3,(H,29,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONJUUIATPVXIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421256.png)

![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2421257.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2421261.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2421263.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2421264.png)

![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2421269.png)